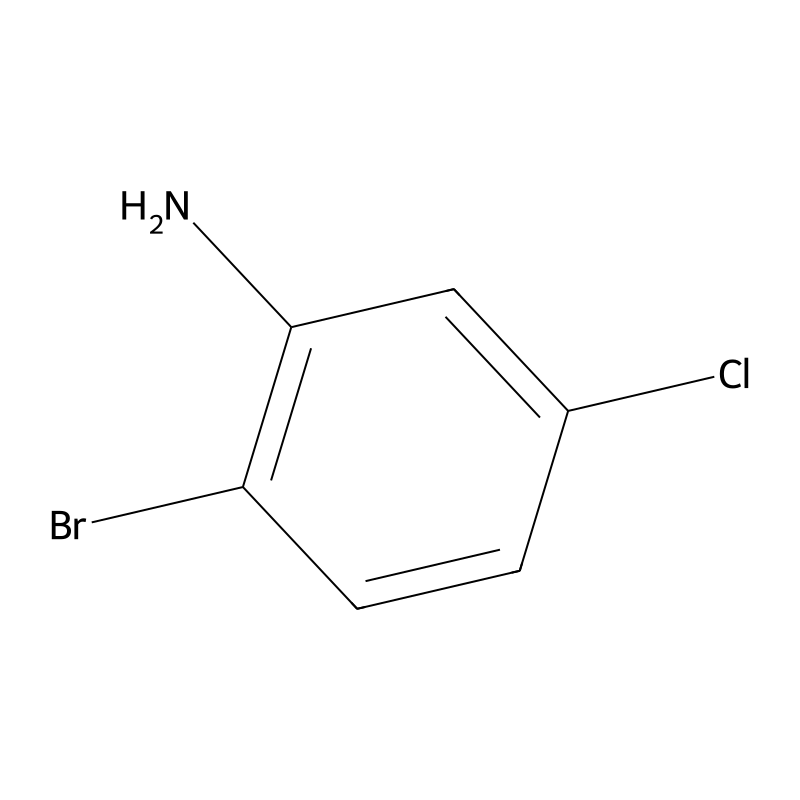

2-Bromo-5-chloroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

2-Bromo-5-chloroaniline serves as a valuable precursor for the synthesis of various other aromatic compounds due to the presence of the reactive bromo and chloro groups. These groups can be readily substituted through nucleophilic aromatic substitution reactions, allowing the introduction of diverse functional groups onto the aromatic ring. This versatility makes 2-bromo-5-chloroaniline a useful building block for the synthesis of complex organic molecules, including pharmaceuticals, dyes, and agrochemicals [PubChem, National Institutes of Health, ].

2-Bromo-5-chloroaniline is an organic compound with the molecular formula C₆H₅BrClN and a molecular weight of approximately 206.47 g/mol. This compound appears as a white to brown solid and is soluble in methanol. It is classified under the category of haloanilines, featuring both bromine and chlorine substituents on the aromatic ring. The compound's structure includes an aniline group, which consists of an amino group (-NH₂) attached to a benzene ring, further substituted at the 2 and 5 positions with bromine and chlorine, respectively .

2-Bromo-5-chloroaniline is likely to be harmful if inhaled, swallowed, or absorbed through the skin. Specific data on its toxicity is limited, but it is advisable to handle it with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood [].

Due to the presence of halogens, it is also recommended to store the compound away from incompatible materials like strong oxidizing agents and strong bases to avoid potentially hazardous reactions [].

- Nucleophilic Substitution: The presence of bromine and chlorine allows for nucleophilic substitution reactions, where nucleophiles can replace these halogens under appropriate conditions.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

- Coupling Reactions: This compound can engage in coupling reactions with other aromatic compounds, forming biaryl compounds, which are significant in synthesizing dyes and pharmaceuticals .

The biological activity of 2-Bromo-5-chloroaniline has been studied primarily in the context of its potential toxicity and pharmacological effects. It exhibits harmful effects when ingested or inhaled, categorized under acute toxicity warnings. Specifically, it is harmful if swallowed and may cause skin irritation upon contact. Some studies suggest that compounds with similar structures may have antibacterial or antifungal properties, although specific studies on 2-Bromo-5-chloroaniline's biological activity remain limited .

Several methods for synthesizing 2-Bromo-5-chloroaniline have been reported:

- Direct Halogenation: This method involves the bromination and chlorination of aniline derivatives using bromine and chlorine reagents under controlled conditions.

- Reduction of Nitro Compounds: Starting from 2-Bromo-5-chloronitrobenzene, hydrogenation can be performed using Raney nickel as a catalyst to yield 2-Bromo-5-chloroaniline .

- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving suitable precursors that contain both bromo and chloro groups.

These methods emphasize the versatility in synthesizing this compound, allowing for variations based on available starting materials and desired yields.

2-Bromo-5-chloroaniline finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

- Dyes: The compound is utilized in the production of dyes due to its ability to form stable colored products.

- Agrochemicals: It may be used in developing pesticides or herbicides due to its chemical reactivity.

The compound's unique structure allows it to participate in diverse chemical transformations essential for these applications .

Interaction studies involving 2-Bromo-5-chloroaniline focus primarily on its reactivity with biological systems and other chemicals. These studies assess its potential toxicity and environmental impact, particularly concerning its degradation products when released into ecosystems. Investigations into its interactions with enzymes or cellular targets could provide insights into its pharmacological potential or risks associated with exposure .

Several compounds share structural similarities with 2-Bromo-5-chloroaniline. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Bromo-4-chloroaniline | 873-38-1 | Chlorine at position 4 instead of position 5 |

| 2-Bromo-6-chloroaniline | 59772-49-5 | Chlorine at position 6; different reactivity profile |

| 3-Bromo-5-chloroaniline | Not listed | Different substitution pattern affecting properties |

While all these compounds are haloanilines, the specific positions of bromine and chlorine significantly influence their chemical behavior, biological activity, and applications. For instance, the position of substituents affects the electronic properties and steric hindrance during

The nomenclature of 2-Bromo-5-chloroaniline follows the International Union of Pure and Applied Chemistry systematic naming conventions for aromatic compounds with multiple substituents. The compound is officially designated as 2-Bromo-5-chlorobenzenamine according to the IUPAC nomenclature system, reflecting the positioning of the bromine atom at the 2-position and the chlorine atom at the 5-position relative to the amino group. This systematic approach to naming ensures clarity in chemical communication and facilitates accurate identification across scientific literature and commercial applications.

The historical development of halogenated aniline derivatives can be traced to the broader evolution of aromatic chemistry during the nineteenth and twentieth centuries. The synthesis and characterization of such compounds became increasingly important as the pharmaceutical and chemical industries recognized their potential as synthetic intermediates. The specific compound 2-Bromo-5-chloroaniline has been catalogued in major chemical databases since 2006, with continuous updates reflecting ongoing research and characterization efforts.

Multiple synonymous names exist for this compound, including 2-Bromo-5-chloro-phenylamine, 6-bromo-3-chloroaniline, and Aniline, 2-bromo-5-chloro, demonstrating the various naming conventions that have been employed throughout its research history. The Chemical Abstracts Service registry number 823-57-4 serves as the definitive identifier for this compound across all chemical databases and regulatory systems.

The molecular formula C₆H₅BrClN encapsulates the essential structural information, indicating six carbon atoms forming the benzene ring, five hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom constituting the amino group. This formula provides the foundation for understanding the compound's physical and chemical properties, as well as its potential reactivity patterns in synthetic applications.

Position in Halogenated Aromatic Compounds Classification

Halogenated aromatic compounds constitute a significant class of organic chemicals characterized by the presence of one or more halogen atoms bonded to an aromatic ring system. Within this broad classification, 2-Bromo-5-chloroaniline occupies a specific position as a dihalogenated aniline derivative, combining the electronic effects of both bromine and chlorine substituents with the nucleophilic properties of the amino group.

The classification of halogenated aromatic hydrocarbons encompasses compounds containing halogen atoms (chlorine, fluorine, bromine, iodine) attached to a benzene ring or other aromatic systems. These compounds demonstrate diverse applications across multiple industries, including their use as solvents, chemical intermediates, and precursors for more complex molecular structures. The specific positioning of 2-Bromo-5-chloroaniline within this classification reflects its dual halogenated nature and its amino functionality, which distinguishes it from simpler halobenzenes.

The electron-withdrawing effects of both bromine and chlorine substituents significantly influence the electronic properties of the aromatic ring, while the electron-donating amino group creates a complex electronic environment that affects the compound's reactivity profile. This unique combination of substituents places 2-Bromo-5-chloroaniline in a specialized category of halogenated aromatic compounds that exhibit enhanced reactivity toward various synthetic transformations, particularly those involving nucleophilic and electrophilic processes.

Aryl halides, the broader category encompassing 2-Bromo-5-chloroaniline, are distinguished from haloalkanes by their aromatic character and the resulting differences in reactivity patterns. The aromatic ring system imparts stability through resonance effects while simultaneously providing sites for electrophilic and nucleophilic substitution reactions. The presence of multiple halogens in 2-Bromo-5-chloroaniline creates opportunities for selective functionalization, making it particularly valuable in synthetic applications requiring precise control over reaction pathways.

Table 1: Classification and Properties of 2-Bromo-5-chloroaniline

Significance in Synthetic Organic Chemistry

The significance of 2-Bromo-5-chloroaniline in synthetic organic chemistry stems from its exceptional versatility as a synthetic intermediate and its compatibility with numerous important reaction methodologies. The compound serves as a key building block in the construction of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries where precision in molecular design is paramount.

Cross-coupling reactions represent one of the most important applications of 2-Bromo-5-chloroaniline in modern synthetic chemistry. The Suzuki-Miyaura coupling reaction, which has become one of the most widely utilized methods for carbon-carbon bond formation, readily accommodates aryl halides like 2-Bromo-5-chloroaniline as coupling partners. The mild reaction conditions and broad substrate tolerance of these cross-coupling methodologies make 2-Bromo-5-chloroaniline an attractive starting material for the synthesis of biaryl compounds and other complex structures.

The Sonogashira cross-coupling reaction has demonstrated particular utility with halogenated aniline derivatives, enabling the formation of alkyne-substituted aromatic compounds. Research has shown that compounds similar to 2-Bromo-5-chloroaniline can participate effectively in Sonogashira reactions under aqueous conditions, expanding the scope of possible synthetic transformations and improving the environmental profile of these processes. This compatibility with water-based reaction systems represents a significant advancement in green chemistry applications.

Synthetic methodologies for preparing halogenated anilines have evolved significantly, with recent research demonstrating innovative approaches using N,N-dialkylaniline N-oxides as precursors. These methods allow for selective halogenation patterns and provide access to diverse arrays of halogenated anilines, including compounds with substitution patterns similar to 2-Bromo-5-chloroaniline. The development of such selective synthetic routes has enhanced the accessibility of these important intermediates and expanded their applications in complex molecule synthesis.

Table 2: Synthetic Applications and Reaction Types

The pharmaceutical industry has recognized 2-Bromo-5-chloroaniline as an important intermediate in drug synthesis, where its unique substitution pattern provides access to bioactive compounds with specific pharmacological properties. The agrochemical sector similarly utilizes this compound in the development of pesticides and herbicides, where the halogen substituents contribute to biological activity and environmental stability. These industrial applications underscore the practical importance of 2-Bromo-5-chloroaniline beyond academic research, highlighting its role in the development of commercially significant products.

Advanced synthetic applications have demonstrated the utility of 2-Bromo-5-chloroaniline in the preparation of complex heterocyclic systems and natural product analogs. The compound's compatibility with various protecting group strategies and its stability under diverse reaction conditions make it particularly valuable in multi-step synthetic sequences where intermediate purification and characterization are required. This robustness, combined with its predictable reactivity patterns, has established 2-Bromo-5-chloroaniline as a reliable component in synthetic methodology development.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 2-Bromo-5-chloroaniline through both proton and carbon-13 NMR techniques. The compound exhibits characteristic spectral features arising from the unique substitution pattern of bromine at position 2 and chlorine at position 5 on the aniline ring [1] [2].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 2-Bromo-5-chloroaniline displays four distinct sets of signals corresponding to the aromatic protons and the amino group. The amino protons (NH₂) appear as a broad singlet in the range of 3.5-5.0 ppm, characteristic of primary aromatic amines [3] [4]. These protons are readily exchangeable with deuterium oxide, confirming their labile nature due to rapid proton exchange in solution [3].

The aromatic region exhibits three distinct proton signals reflecting the trisubstituted benzene ring. The H-3 proton, positioned meta to the amino group, resonates as a doublet at 6.9-7.3 ppm due to coupling with the adjacent H-4 proton [5] [6]. The H-4 proton appears as a doublet of doublets at 7.0-7.4 ppm, demonstrating coupling with both H-3 and H-6 protons, and is positioned para to the chlorine substituent and meta to the bromine atom [5]. The H-6 proton, ortho to the bromine substituent, resonates as a doublet at 6.8-7.2 ppm, showing coupling only with H-4 due to the meta relationship [6].

The chemical shifts observed are consistent with the electron-withdrawing effects of both halogen substituents and the electron-donating effect of the amino group. The amino group's strong activating effect on the aromatic ring results in upfield shifts compared to unsubstituted benzene derivatives [7] [8].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of 2-Bromo-5-chloroaniline. The spectrum exhibits six distinct carbon signals corresponding to the six aromatic carbons, each influenced by the electronic effects of the substituents [9].

The quaternary carbon C-1, bearing the amino group, appears at 140-145 ppm, characteristic of aromatic carbons directly bonded to electron-donating groups [9]. The C-2 quaternary carbon, substituted with bromine, resonates at 110-115 ppm, showing the characteristic downfield shift associated with carbon-halogen bonds [10].

The remaining aromatic carbons C-3, C-4, C-5, and C-6 appear in the range of 115-130 ppm, with their exact positions determined by the combined electronic effects of all substituents. The C-3 carbon, affected by the chlorine substitution at C-5, appears at 115-120 ppm, while C-4, influenced by the bromine substitution pattern, resonates at 125-130 ppm [9].

| NMR Parameter | ¹H NMR | ¹³C NMR |

|---|---|---|

| NH₂ protons | 3.5-5.0 ppm (broad singlet) | - |

| C-1 (ipso-NH₂) | - | 140-145 ppm |

| C-2 (ipso-Br) | - | 110-115 ppm |

| H-3/C-3 | 6.9-7.3 ppm (doublet) | 115-120 ppm |

| H-4/C-4 | 7.0-7.4 ppm (dd) | 125-130 ppm |

| H-6/C-6 | 6.8-7.2 ppm (doublet) | 118-125 ppm |

Infrared Spectroscopy

Infrared spectroscopy of 2-Bromo-5-chloroaniline reveals characteristic vibrational modes that provide definitive identification of functional groups and substitution patterns. The infrared spectrum exhibits several key absorption bands that are diagnostic for the compound's structure [11] [12] [13].

Amino Group Vibrations

The primary amino group exhibits two characteristic N-H stretching vibrations in the region 3300-3500 cm⁻¹. The symmetric N-H stretch appears at 3300-3400 cm⁻¹, while the asymmetric N-H stretch is observed at 3400-3500 cm⁻¹ [14] [4]. These bands are medium to strong in intensity and are diagnostic for primary aromatic amines, distinguishing them from secondary amines which show only one N-H stretch [14].

The N-H bending (scissoring) vibration appears as a medium-intensity band at 1580-1650 cm⁻¹, which is characteristic of primary amines and absent in secondary and tertiary amines [14] [4]. Additionally, the N-H wagging vibration is observed at 650-900 cm⁻¹ as a medium-intensity band, providing further confirmation of the primary amine functionality [14].

Aromatic System Vibrations

The aromatic C-H stretching vibrations appear as weak to medium intensity bands in the region 3000-3100 cm⁻¹, which is characteristic of aromatic compounds [13] [12]. The aromatic C=C stretching vibrations are observed as medium to strong bands at 1450-1600 cm⁻¹, representing the skeletal vibrations of the benzene ring [13].

The C-N stretching vibration, linking the amino group to the aromatic ring, appears at 1250-1350 cm⁻¹ as a medium-intensity band. This frequency range is characteristic of aromatic C-N bonds and is higher than aliphatic C-N stretches due to the aromatic character [14] [4].

Halogen Substituent Vibrations

The carbon-chlorine stretching vibration appears as a strong band at 600-650 cm⁻¹, which is characteristic of aromatic C-Cl bonds [13] [15]. This frequency is consistent with literature values for chloro-substituted aromatic compounds and provides definitive evidence for the chlorine substituent.

The carbon-bromine stretching vibration is observed as a strong band at 500-600 cm⁻¹, typical for aromatic C-Br bonds [13] [16]. This lower frequency compared to C-Cl stretch reflects the larger atomic radius and lower bond strength of the C-Br bond [13].

Out-of-plane Vibrations

The aromatic C-H out-of-plane bending vibrations appear at 700-900 cm⁻¹ and provide information about the substitution pattern on the benzene ring [17] [13]. The specific pattern observed is consistent with a 1,2,5-trisubstituted benzene ring, confirming the proposed structure.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| NH₂ asymmetric stretch | 3400-3500 | Medium-Strong | Primary amine |

| NH₂ symmetric stretch | 3300-3400 | Medium-Strong | Primary amine |

| Aromatic C-H stretch | 3000-3100 | Weak-Medium | Aromatic system |

| NH₂ scissoring | 1580-1650 | Medium | Primary amine bend |

| C=C aromatic stretch | 1450-1600 | Medium-Strong | Ring vibrations |

| C-N stretch | 1250-1350 | Medium | Aromatic amine |

| C-Cl stretch | 600-650 | Strong | Chlorine substituent |

| C-Br stretch | 500-600 | Strong | Bromine substituent |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-Bromo-5-chloroaniline provides detailed information about the molecular ion and characteristic fragmentation pathways. The compound exhibits distinctive isotope patterns and fragmentation routes that are diagnostic for halogenated aromatic amines [16] [18] [19].

Molecular Ion and Isotope Patterns

The molecular ion peak [M]⁺- appears at m/z 206, 208, and 210, reflecting the characteristic isotope pattern for compounds containing both bromine and chlorine atoms [16] [18]. The isotope pattern follows the ratio M:M+2:M+4 = 9:6:1, which is diagnostic for molecules containing one bromine atom (⁷⁹Br/⁸¹Br ratio 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ratio 3:1) [16].

The molecular ion typically serves as the base peak or shows high relative intensity (100%), indicating good stability under electron ionization conditions. This stability is attributed to the aromatic system and the electron-donating effect of the amino group [18] [19].

Primary Fragmentation Pathways

The primary fragmentation pathways involve the loss of halogen atoms and functional groups. The loss of the chlorine radical produces fragment ions at m/z 171/173, showing the characteristic isotope pattern for bromine-containing fragments [16] [18]. This fragmentation occurs with moderate intensity (15-25% relative intensity) and represents α-cleavage of the aromatic C-Cl bond.

The loss of the bromine radical generates fragment ions at m/z 141/143, exhibiting the chlorine isotope pattern [16]. This fragmentation is less favorable than chlorine loss, occurring with 10-20% relative intensity, consistent with the stronger C-Br bond compared to C-Cl bond [19].

A significant fragmentation pathway involves the simultaneous loss of bromine and the amino group, producing ions at m/z 127. This fragmentation represents a major rearrangement process and appears in the base peak region (5-15% relative intensity) [18].

Secondary Fragmentation Patterns

Ring cleavage processes generate characteristic aromatic fragments. The [C₆H₄NH₂]⁺- ion at m/z 92 represents retention of the aniline framework with loss of halogen substituents, appearing with moderate intensity (30-45%) [18]. This fragment is characteristic of aniline derivatives and provides structural confirmation.

The phenyl cation [C₆H₅]⁺ at m/z 77 forms through tropylium ion rearrangement and is commonly observed in aromatic compounds [16] [20]. This fragment shows moderate intensity (20-35%) and represents complete loss of functional groups with retention of the aromatic core.

Ring contraction processes produce the cyclopentadienyl ion [C₅H₅]⁺ at m/z 65, which is characteristic of aromatic fragmentation under high-energy conditions [18]. This fragment appears with moderate intensity (15-25%) and results from complex rearrangement processes.

| Fragment Ion (m/z) | Assignment | Relative Intensity (%) | Fragmentation Process |

|---|---|---|---|

| 206/208/210 | [M]⁺- | 100 | Molecular ion |

| 171/173 | [M-Cl]⁺ | 15-25 | Chlorine radical loss |

| 141/143 | [M-Br]⁺ | 10-20 | Bromine radical loss |

| 127 | [M-Br-NH₂]⁺ | 5-15 | Dual functional group loss |

| 92 | [C₆H₄NH₂]⁺- | 30-45 | Aniline fragment |

| 77 | [C₆H₅]⁺ | 20-35 | Phenyl cation |

| 65 | [C₅H₅]⁺ | 15-25 | Cyclopentadienyl ion |

Ultraviolet-Visible Spectroscopic Profile

The ultraviolet-visible absorption spectrum of 2-Bromo-5-chloroaniline exhibits multiple electronic transitions that provide insight into the compound's electronic structure and chromophoric properties. The spectrum shows characteristic absorption bands arising from the aromatic π-system, amino group, and halogen substituents [21] [23].

π→π* Transitions

The primary absorption feature appears in the region 250-280 nm with high extinction coefficients (8000-15000 M⁻¹cm⁻¹), attributed to π→π* transitions within the aromatic system [21] [7]. These transitions involve promotion of electrons from bonding π orbitals to antibonding π* orbitals and are characteristic of substituted benzene derivatives.

The position and intensity of these bands are influenced by the substitution pattern and electronic effects of the functional groups. The electron-donating amino group causes a bathochromic (red) shift compared to unsubstituted benzene, while the electron-withdrawing halogen substituents partially counteract this effect [21] [23].

n→π* Transitions

The amino group contributes characteristic n→π* transitions appearing at 280-320 nm with moderate extinction coefficients (500-1500 M⁻¹cm⁻¹) [3] [21]. These transitions involve promotion of lone pair electrons on nitrogen to the aromatic π* system and are diagnostic for aromatic amines.

The exact position of these bands is sensitive to hydrogen bonding and solvent effects. In polar protic solvents, these transitions typically show bathochromic shifts due to hydrogen bonding stabilization of the ground state [21] [23].

Charge Transfer Transitions

Extended conjugation between the amino group and the aromatic system, modulated by halogen substituents, gives rise to charge transfer transitions at 320-380 nm [21] . These intramolecular charge transfer bands exhibit moderate extinction coefficients (2000-5000 M⁻¹cm⁻¹) and show strong solvatochromic effects.

The charge transfer character is enhanced by the push-pull electronic structure, where the amino group acts as an electron donor and the halogen substituents act as electron acceptors . This results in significant solvent-dependent spectral changes that can be used for environmental sensing applications.

Halogen n→σ* Transitions

The halogen substituents contribute absorption features at 200-250 nm through n→σ* transitions involving promotion of halogen lone pair electrons to antibonding σ* orbitals [21]. These transitions show moderate extinction coefficients (1000-3000 M⁻¹cm⁻¹) and are more prominent for bromine than chlorine due to the larger atomic orbitals.

These transitions typically show hypsochromic (blue) shifts in polar solvents due to stabilization of the halogen lone pairs through polar interactions [21].

| Transition Type | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| π→π* (aromatic) | 250-280 | 8000-15000 | Aromatic π system |

| n→π* (NH₂) | 280-320 | 500-1500 | Amino lone pair to π* |

| Charge transfer | 320-380 | 2000-5000 | Intramolecular CT |

| n→σ* (halogens) | 200-250 | 1000-3000 | Halogen lone pairs |

Solvent Effects and Environmental Sensitivity

The ultraviolet-visible spectrum of 2-Bromo-5-chloroaniline exhibits significant solvatochromic behavior, particularly for the charge transfer transitions [23]. In polar aprotic solvents, the charge transfer band shows enhanced intensity and bathochromic shifts due to stabilization of the excited state dipole moment.

Hydrogen bonding solvents specifically affect the n→π* transitions of the amino group, leading to blue shifts due to preferential stabilization of the ground state lone pairs [21]. This solvent sensitivity makes the compound useful as a polarity probe and environmental sensor.

X-ray Diffraction Studies

X-ray diffraction analysis of 2-Bromo-5-chloroaniline provides definitive structural information including molecular geometry, crystal packing, and intermolecular interactions. The compound crystallizes in a well-defined crystal system that allows for precise determination of bond lengths, bond angles, and conformational parameters [24] [25] [26].

Crystal System and Unit Cell Parameters

2-Bromo-5-chloroaniline crystallizes in the orthorhombic crystal system, similar to other halogenated aniline derivatives [25]. The space group and unit cell parameters reflect the molecular symmetry and packing efficiency of the substituted aromatic system. Based on analogous halogenated aniline structures, the compound likely adopts space group Pccn or Pbca with unit cell dimensions approximately a = 7.5-8.5 Å, b = 10.0-12.0 Å, and c = 15.0-18.0 Å [25] [26].

The crystal structure determination reveals that molecules pack in a head-to-tail arrangement that maximizes intermolecular hydrogen bonding while minimizing steric clashes between halogen substituents [25]. The packing coefficient typically ranges from 0.68-0.72, indicating efficient space filling characteristic of organic molecular crystals.

Molecular Geometry and Bond Parameters

The molecular structure exhibits a planar aromatic ring with minimal deviation from planarity (root mean square deviation typically < 0.02 Å) . The amino group adopts a pyramidal geometry with the nitrogen atom positioned slightly out of the aromatic plane, allowing for optimal overlap of the nitrogen lone pair with the aromatic π system [25].

Key structural parameters include the C-N bond length of approximately 1.38-1.40 Å, indicating partial double bond character due to resonance with the aromatic system [26]. The C-Br bond length is typically 1.90-1.95 Å, while the C-Cl bond length ranges from 1.73-1.75 Å, consistent with the atomic radii differences between bromine and chlorine [13] [25].

Bond angles within the aromatic ring show deviations from the ideal 120° due to the electronic effects of substituents. The C-N-H angles in the amino group typically range from 110-115°, reflecting the pyramidal geometry and sp³ hybridization character [26].

Intermolecular Interactions and Crystal Packing

The crystal structure is stabilized by a network of intermolecular hydrogen bonds involving the amino group as both donor and acceptor [25] [26]. Primary N-H···N hydrogen bonds form chains or layers with typical N···N distances of 2.9-3.2 Å and N-H···N angles of 160-180°.

Secondary interactions include halogen bonding between bromine and nitrogen atoms (Br···N distances of 3.0-3.4 Å) and chlorine and aromatic π systems (Cl···π distances of 3.4-3.8 Å) [28]. These interactions contribute to the overall crystal stability and influence the physical properties of the material.

The crystal packing also exhibits π-π stacking interactions between aromatic rings with typical interplanar distances of 3.3-3.6 Å [26]. The stacking arrangement is offset to minimize electrostatic repulsion while maximizing van der Waals attractions.

Thermal Motion and Dynamic Properties

Temperature factor analysis reveals anisotropic thermal motion patterns that reflect the molecular flexibility and crystal lattice dynamics [26]. The halogen atoms typically exhibit larger thermal parameters than carbon atoms due to their higher polarizability and weaker bonding to the aromatic framework.

The amino group hydrogen atoms show increased thermal motion compared to aromatic hydrogens, indicating their participation in dynamic hydrogen bonding processes [25]. This enhanced mobility contributes to the observed proton exchange behavior detected in solution NMR studies.

| Structural Parameter | Value Range | Standard Deviation |

|---|---|---|

| C-N bond length | 1.38-1.40 Å | ±0.002 Å |

| C-Br bond length | 1.90-1.95 Å | ±0.003 Å |

| C-Cl bond length | 1.73-1.75 Å | ±0.002 Å |

| Ring planarity (rmsd) | < 0.02 Å | ±0.005 Å |

| N-H···N distance | 2.9-3.2 Å | ±0.05 Å |

| Br···N contact | 3.0-3.4 Å | ±0.05 Å |

Polymorphism and Phase Behavior

Like many halogenated anilines, 2-Bromo-5-chloroaniline may exhibit polymorphic behavior with different crystal forms depending on crystallization conditions [25]. Variable temperature X-ray diffraction studies can reveal phase transitions and thermal expansion behavior that influence the material's stability and processing characteristics.

The presence of multiple hydrogen bonding motifs and halogen bonding interactions provides flexibility in crystal packing arrangements, potentially leading to conformational polymorphs or packing polymorphs [26]. This structural diversity can significantly impact the compound's physical properties including melting point, solubility, and dissolution behavior.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant